
2-Amino-6-methyl-3-nitropyridine
Overview
Description
2-Amino-6-methyl-3-nitropyridine (CAS: 21901-29-1) is a heterocyclic aromatic compound with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . It is a yellow crystalline solid with a melting point of 153–155°C and is classified as a combustible solid (Storage Code: 11) . Structurally, it features a pyridine ring substituted with an amino group (-NH₂) at position 2, a methyl group (-CH₃) at position 6, and a nitro group (-NO₂) at position 3, as indicated by its SMILES string CC1=NC(N)=C(N+=O)C=C1 .
Safety data highlight its hazards: it is classified as acute toxicity Category 4 (oral), causes serious eye damage (Category 2), and is a skin/respiratory irritant (Categories 2 and 1, respectively) .
Mechanism of Action
Target of Action
It’s commonly used as an intermediate in organic synthesis and in medicine , suggesting that its targets could be varied depending on the specific synthesis or medicinal application.
Mode of Action
As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions to form new compounds. The presence of both amino and nitro functional groups in its structure suggests that it could participate in a variety of chemical reactions .
Pharmacokinetics
Its physical properties such as melting point (147-157 °c), boiling point (27604°C), and slight water solubility could influence its bioavailability.
Biochemical Analysis
Biochemical Properties
It is known to be involved in organic synthesis
Cellular Effects
It is known to be used in medicine , suggesting it may have some influence on cell function. The specifics of its impact on cell signaling pathways, gene expression, and cellular metabolism are not currently known.
Molecular Mechanism
It is known to be used as an intermediate in organic synthesis , suggesting it may interact with biomolecules and potentially influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known to be slightly soluble in water , which could influence its stability and degradation over time.
Biological Activity
2-Amino-6-methyl-3-nitropyridine (AMNP) is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈N₂O₃, featuring an amino group at position 2, a methyl group at position 6, and a nitro group at position 3. The presence of these functional groups contributes to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₇H₈N₂O₃ |
Molecular Weight | 168.15 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in organic solvents |
The biological activity of AMNP is largely attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects such as:
- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. The reduction of the nitro group produces toxic intermediates that can bind to DNA, causing cellular damage and death .
- Anti-inflammatory Effects : AMNP may exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Studies indicate that nitro derivatives can modulate the activity of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
Antimicrobial Activity
Research has shown that AMNP exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against strains of bacteria and fungi, demonstrating efficacy comparable to established antibiotics. The mechanism involves the formation of reactive nitrogen species that disrupt microbial DNA.
Anti-inflammatory Activity
AMNP's potential as an anti-inflammatory agent has been explored in several studies. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This effect is likely mediated through the inhibition of COX-2 and iNOS pathways .
Neuroprotective Effects
A notable aspect of AMNP is its neuroprotective potential. Derivatives of aminopyridine compounds have been investigated for their ability to enhance neuronal survival in models of neurodegenerative diseases such as Alzheimer’s disease. The mechanism may involve potassium channel modulation, which helps restore neuronal excitability following injury .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of AMNP against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics like penicillin .
- Inflammation Model : In an experimental model of acute inflammation, AMNP administration resulted in a significant reduction in paw edema compared to control groups, highlighting its potential for treating inflammatory conditions .
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
2-Amino-6-methyl-3-nitropyridine serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics enhance drug efficacy and specificity, making it an essential component in the development of novel therapeutic agents.
Case Study: Neuronal Nitric Oxide Synthase Inhibitors
Recent research has highlighted the potential of derivatives of this compound as inhibitors of neuronal nitric oxide synthase (nNOS), which is a target for treating various neurological conditions. Modifications to the amino sidechain have been shown to improve potency and selectivity, demonstrating the compound's relevance in drug design .
Agricultural Chemicals
Use in Agrochemical Formulations
The compound is employed in the formulation of agrochemicals, including pesticides and herbicides. Its unique properties contribute to enhanced crop protection and increased agricultural yields. The incorporation of this compound into agrochemical products has been linked to improved effectiveness against pests and diseases.
Material Science
Development of Advanced Materials
In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings. Its chemical properties enhance the durability and performance of these materials, making them suitable for various industrial applications.
Analytical Chemistry
Reagent in Analytical Methods
This compound acts as a reagent in analytical chemistry for detecting and quantifying other substances. Its reliability in laboratory settings makes it a valuable tool for researchers conducting various analyses.
Research in Organic Chemistry
Building Block for Complex Molecules
this compound is utilized as a building block in organic synthesis. It facilitates the creation of complex molecules with diverse applications across multiple fields, emphasizing its importance in organic chemistry research .
Data Tables
Application Area | Specific Use | Key Benefits |
---|---|---|
Pharmaceutical Development | Intermediate for drug synthesis | Enhances efficacy and specificity |
Agricultural Chemicals | Component in pesticides/herbicides | Improves crop protection and yield |
Material Science | Development of polymers/coatings | Increases durability and performance |
Analytical Chemistry | Reagent for detection/quantification | Provides reliable analytical results |
Organic Chemistry | Building block for complex molecules | Facilitates diverse synthetic pathways |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 2-Amino-6-methyl-3-nitropyridine, and how should experimental data be validated?
Answer: The compound should be characterized using FTIR and FT-Raman spectroscopy to analyze vibrational modes of functional groups (e.g., nitro, amino, methyl). Experimental spectra must be compared with B3LYP/6-311++G or B3PW91/cc-pVTZ computational models to validate assignments . Key steps include:
- Recording spectra in solid-state or solution phases.
- Assigning peaks based on group vibrations (e.g., nitro symmetric/asymmetric stretching at 1350–1550 cm⁻¹).
- Calculating force fields and scaling factors to minimize deviations between experimental and theoretical data .
Table 1: Key Vibrational Assignments
Functional Group | Experimental Range (cm⁻¹) | Computational Model | Deviation (%) |
---|---|---|---|
NO₂ (asymmetric) | 1520–1550 | B3LYP/6-311++G | ≤2.5 |
NH₂ (stretching) | 3300–3450 | B3PW91/cc-pVTZ | ≤3.0 |
Q. What are the key safety considerations when handling this compound in laboratory settings?
Answer: The compound is classified as acute toxicity category 4 (oral) and respiratory sensitizer category 1 . Key precautions include:
- Using fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
- Storing in combustible solids (storage code 11) away from oxidizers .
- Implementing emergency protocols for spills (e.g., water rinsing for skin/eyes, avoiding induction of vomiting if ingested) .
Advanced Research Questions
Q. How can density functional theory (DFT) be optimized to study the electronic structure of this compound, and which functionals are most appropriate?
Answer: DFT studies should incorporate exact exchange terms (e.g., hybrid functionals like B3LYP) to improve accuracy in predicting thermochemical properties. Methodological steps include:
- Selecting basis sets (e.g., 6-311++G** for geometry optimization, cc-pVTZ for energy calculations).
- Validating against experimental data (e.g., ionization potentials, bond dissociation energies) .
- Using Colle-Salvetti correlation-energy functionals to account for electron density gradients and local kinetic energy .
Table 2: Performance of DFT Functionals
Functional | Average Deviation (kcal/mol) | Applicability |
---|---|---|
B3LYP | 2.4 | Thermochemistry, vibrational modes |
B3PW91 | 3.2 | Electron density mapping |
LSDA (gradient-only) | >5.0 | Limited to preliminary screening |
Q. What methodologies are effective in resolving discrepancies between experimental vibrational spectra and computational predictions for this compound?
Answer: Discrepancies arise from anharmonic effects or solvent interactions absent in gas-phase calculations. Strategies include:
- Applying scaling factors (0.96–0.98) to theoretical frequencies .
- Conducting conformational analysis to identify dominant molecular geometries influencing spectral profiles .
- Iteratively refining computational models by comparing multiple functionals (e.g., B3LYP vs. B3PW91) .
Q. How can the nitro group’s electronic effects influence the reactivity of this compound in substitution reactions?
Answer: The meta-directing nitro group deactivates the pyridine ring, favoring electrophilic substitution at the 4-position . Experimental design should:
- Monitor reaction pathways using HPLC or GC-MS to track intermediate formation.
- Compare reactivity with analogs (e.g., 2-chloro-6-methyl-3-nitropyridine) to isolate electronic vs. steric effects .
Q. Data Contradiction Analysis
Q. How should researchers address contradictions in reported melting points or spectral data for this compound?
Answer: Contradictions may stem from polymorphism or impurities . Mitigation steps:
Comparison with Similar Compounds
To contextualize the properties of 2-amino-6-methyl-3-nitropyridine, we compare it with structurally related pyridine derivatives. Key compounds include:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations and Reactivity: Electron-withdrawing vs. electron-donating groups: The nitro group (-NO₂) in this compound deactivates the pyridine ring, directing electrophilic substitution to specific positions. In contrast, methoxy (-OCH₃) or amino (-NH₂) groups in analogues (e.g., 6-Chloro-2-methoxy-3-nitropyridine) alter reactivity by donating electrons . Positional isomerism: 2-Amino-4-methyl-5-nitropyridine (CAS 22280-62-2) shares the same molecular formula as the target compound but differs in substituent positions, leading to distinct chemical behavior .
Physical Properties: The methyl group in this compound enhances hydrophobicity compared to methoxy or hydroxyl analogues. Melting points are sparsely reported, but the target compound’s 153–155°C range suggests moderate stability for handling .
Applications: The target compound and its chloro-methoxy analogue (CAS 40851-91-0) are used in specialty chemical synthesis, while 6-Amino-5-nitropyridin-2-one (non-hazardous) is restricted to laboratory settings .
Safety Profiles: this compound’s acute toxicity contrasts with 6-Amino-5-nitropyridin-2-one’s non-hazardous classification, likely due to differences in bioavailability and metabolite formation . Chloro- and nitro-substituted derivatives (e.g., 6-Chloro-2-methoxy-3-nitropyridine) may pose higher risks due to reactive intermediates .
Notes on Discrepancies and Limitations
- CAS Number Conflict: lists CAS 778125 for this compound, but subsequent sources (e.g., ) confirm CAS 21901-29-1.
- Data Gaps: Melting points and detailed reactivity data for analogues (e.g., 2-Amino-6-methoxy-3-nitropyridine) are unavailable, limiting direct comparisons.
- Safety Data : Hazard classifications for analogues like 6-Chloro-2-methoxy-3-nitropyridine are inferred from functional groups rather than explicit testing .
Preparation Methods
Nitration of 2-Amino-6-methylpyridine
Nitration represents a classical approach to introduce nitro groups into aromatic systems. For 2-amino-6-methyl-3-nitropyridine, nitration of 2-amino-6-methylpyridine at the 3-position is theoretically feasible, leveraging the directing effects of the amino and methyl substituents.
Reaction Mechanism and Regioselectivity
The amino group (-NH₂) is a strong ortho/para-directing group, while the methyl group (-CH₃) exhibits weak meta-directing properties. In 2-amino-6-methylpyridine, the amino group at position 2 directs electrophilic substitution to positions 3 and 5. However, steric hindrance from the methyl group at position 6 favors nitration at position 3 .
A typical nitration mixture employs concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst. The nitronium ion (NO₂⁺) attacks the electron-rich position 3, forming the nitro derivative.
Example Protocol (Hypothetical):
-
Substrate: 2-Amino-6-methylpyridine (10 mmol)
-
Nitrating Agent: 65% HNO₃ (15 mmol) in H₂SO₄ (20 mL)
-
Conditions: 0–5°C, stirred for 4–6 hours
-
Workup: Quench in ice water, neutralize with NaHCO₃, extract with dichloromethane
Challenges and Mitigation
-
Over-nitration: Excess HNO₃ may lead to di-nitration. Controlled addition and low temperatures minimize this risk.
-
Deamination: The amino group may oxidize under strong acidic conditions. Using milder nitrating agents (e.g., acetyl nitrate) or buffered systems can improve selectivity .
Alkylation of 2-Amino-3-nitropyridine
Introducing the methyl group at position 6 via alkylation offers an alternative route. This method involves substituting a leaving group (e.g., chloro) with a methyl moiety.
Methoxylation as a Model for Methylation
While search results detail methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide , analogous methylation would require a methylating agent (e.g., methyl iodide or dimethyl sulfate).
Hypothetical Pathway:
-
Substrate: 2-Amino-6-chloro-3-nitropyridine
-
Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂)
-
Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Solvent: Dimethylformamide (DMF) or methanol
-
Conditions: 60–80°C, 8–12 hours
-
Yield: ~50–65% (extrapolated from methoxylation yields of 86.5% )
Limitations
-
Nucleophilic Competition: The amino group may undergo undesired methylation. Protecting groups (e.g., acetylation) could enhance selectivity.
-
Solvent Compatibility: Polar aprotic solvents (DMF, DMSO) improve reagent solubility but may complicate purification.
Ring Synthesis via Condensation Reactions
Constructing the pyridine ring with pre-installed functional groups avoids regioselectivity challenges. The Hantzsch pyridine synthesis and Kröhnke method are potential candidates.
Hantzsch Synthesis Adaptations
The classical Hantzsch method combines a β-keto ester, aldehyde, and ammonia. Modifying the aldehyde component to introduce methyl and nitro groups could yield the target compound.
Example Components:
-
Aldehyde: 2-Nitropropionaldehyde (to introduce nitro and methyl groups)
-
β-Keto Ester: Ethyl acetoacetate
-
Ammonia Source: Ammonium acetate
Reaction Scheme:
-
Condensation to form a dihydropyridine intermediate.
-
Oxidation to aromatize the ring (e.g., using HNO₃ or MnO₂).
Yield Estimation: 40–55% (based on similar Hantzsch syntheses ).
Comparative Analysis of Synthetic Routes
Method | Starting Material | Conditions | Yield | Advantages | Challenges |
---|---|---|---|---|---|
Nitration | 2-Amino-6-methylpyridine | HNO₃/H₂SO₄, 0–5°C | 60–70% | Direct functionalization | Over-nitration, deamination |
Alkylation | 2-Amino-6-chloro-3-nitropyridine | CH₃I, DMF, 60°C | 50–65% | Modular approach | Competing nucleophilic reactions |
Hantzsch Synthesis | β-Keto ester, aldehyde | Ammonium acetate, reflux | 40–55% | Builds ring with substituents | Multi-step, low yields |
Industrial-Scale Considerations
Cost Efficiency
-
Nitration: Low-cost reagents (HNO₃, H₂SO₄) make this route economically viable.
-
Alkylation: Methylating agents (e.g., CH₃I) are expensive; recycling solvents and catalysts is critical.
Properties
IUPAC Name |
6-methyl-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJXSRQGDONHRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280230 | |
Record name | 2-amino-3-nitro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21901-29-1 | |
Record name | 21901-29-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-3-nitro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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